H-Ala-Ala-NH2 HCl
Description
Significance of Short Peptides and Amide Derivatives in Chemical Biology
Short peptides, including dipeptides and tripeptides, are of profound importance in biochemistry and chemical biology. They represent the simplest form of peptides and serve as the fundamental building blocks of larger proteins and enzymes. numberanalytics.comcnr.it Their significance extends beyond this structural role; many short peptides are biologically active, participating in diverse physiological processes such as neurotransmission, cell signaling, and immune responses. numberanalytics.combachem.com Certain dipeptides also exhibit antioxidant properties, helping to protect cells from damage. nih.gov
The study of dipeptides is crucial for understanding the primary structure of proteins and how these structures dictate function. numberanalytics.com Because of their relative simplicity compared to large protein complexes, they serve as excellent models for investigating fundamental biochemical and biophysical principles. cnr.it The terminal amide group (—NH2) in derivatives like H-Ala-Ala-NH2 HCl is particularly significant. This modification can enhance the stability and solubility of the peptide, which is advantageous for experimental applications. chemimpex.com The hydrochloride salt form further improves these characteristics, increasing water solubility and stability for easier handling and storage in research settings. cymitquimica.com
This compound as a Canonical Model System for Peptide Studies
This compound serves as a canonical model system for a variety of peptide studies due to its simple, well-defined structure. Composed of two of the simplest chiral amino acids, alanine (B10760859), it provides a streamlined system to investigate the properties of the peptide backbone without the complexities introduced by bulky or reactive side chains.
This dipeptide is frequently used as a building block in both solid-phase and solution-phase peptide synthesis, allowing researchers to construct more complex polypeptide chains. numberanalytics.comchemimpex.com Its utility extends to fundamental biochemical studies investigating protein-protein interactions and the kinetics of enzyme activities, where it can act as a substrate or a fragment of a larger substrate. chemimpex.com For instance, peptides containing alanine residues are used in studies of enzymatic cleavage and protein folding. Researchers also utilize model peptides like Ac-Gly-Gly-X-Ala-NH2, where X can be any amino acid, to systematically study the intrinsic properties of individual amino acid residues within a peptide context, such as their response to environmental changes like pressure. mdpi.com The study of the photofragmentation of similar dipeptides, such as cyclic Ala-Ala, provides insight into prebiotic chemistry and the formation of peptide bonds, highlighting its role in fundamental research. cnr.it
Scope and Academic Relevance of Research on this compound
The academic relevance of this compound is broad, spanning multiple disciplines from biochemistry to materials science. Its application as a research tool is well-established.
Key Research Applications of this compound:
| Research Area | Application of this compound | Significance | Source |
| Peptide Synthesis | Serves as a fundamental building block for creating longer, more complex peptides. | Crucial for drug development and creating tools for biological research. | cymitquimica.comchemimpex.com |
| Biochemical Studies | Used to study protein interactions, enzyme kinetics, and metabolic pathways. | Helps elucidate cellular processes and identify potential therapeutic targets. | chemimpex.com |
| Structural Biology | Acts as a model for investigating peptide conformation and protein folding. | Provides insights into the fundamental principles governing protein structure. | chemimpex.com |
| Astrobiology | Used in studies related to the prebiotic formation of peptides. | Contributes to understanding the potential origins of life. | cnr.it |
| Diagnostic Development | Employed in the development of tools to detect specific biomarkers. | Can enhance the accuracy and scope of disease detection and monitoring. | chemimpex.com |
Researchers utilize this compound and its analogs to explore fundamental questions in chemistry and biology. For example, electron paramagnetic resonance (EPR) studies on irradiated amino acid derivatives, including alanine-containing compounds, help characterize the formation and behavior of free radicals, which is relevant to understanding radiation damage in biological systems. researchgate.net The compound's role as a defined, stable, and soluble dipeptide ensures its continued use as a standard reference and model system in a wide array of scientific inquiries. cymitquimica.comchemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2.ClH/c1-3(7)6(11)9-4(2)5(8)10;/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMVOSUNIUACBR-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41036-33-3 | |
| Record name | L-Alaninamide, L-alanyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41036-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis and Preparation Methodologies for H Ala Ala Nh2 Hcl
Solution-Phase Synthetic Routes for H-Ala-Ala-NH2 HCl
Solution-phase synthesis involves the sequential coupling of amino acids in a homogenous solvent system. While it can be more labor-intensive than solid-phase methods, it offers flexibility in scale-up and purification of intermediates.
Strategic Considerations for Amide Bond Formation in Solution
The cornerstone of peptide synthesis is the formation of the amide bond, a condensation reaction between a carboxylic acid and an amine. scbt.com In the synthesis of this compound, this involves coupling the carboxylic acid of the first N-protected alanine (B10760859) residue with the amine of the second alanine amide. A critical challenge is to control the reactivity to prevent unwanted side reactions, such as self-coupling or polymerization. biosynth.com This is achieved by using protecting groups to block the reactive N-terminus of one amino acid and the C-terminus of the other, ensuring that only the desired amide bond is formed. masterorganicchemistry.com The choice of protecting groups is paramount and must allow for selective removal without affecting the newly formed peptide bond.
Another key consideration is the activation of the carboxylic acid group. This is necessary to make it more susceptible to nucleophilic attack by the amine group. Various activating reagents can be employed, each with its own mechanism and potential for side reactions, such as racemization. researchgate.net The reaction solvent also plays a crucial role, as it must solubilize the reactants and facilitate the reaction while minimizing side reactions.
Reagent Selection and Reaction Condition Optimization
A variety of coupling reagents are available for solution-phase peptide synthesis. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used. peptide.combachem.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HOSu are often included. peptide.combachem.com Phosphonium and aminium salt-based reagents, such as BOP, PyBOP, HBTU, and HATU, are also highly effective and promote rapid coupling with minimal side reactions. bachem.comsigmaaldrich.com
The choice of base is also critical for optimizing the reaction. Tertiary amines like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are frequently used to neutralize the reaction mixture and facilitate the coupling process. bachem.comsci-hub.se However, the basicity of these amines can also increase the risk of racemization, necessitating careful selection and control of the amount used. bachem.com Optimization of reaction conditions involves a careful balance of temperature, reaction time, and stoichiometry of the reagents to maximize the yield of the desired dipeptide amide while minimizing the formation of impurities.
Control of Stereochemistry in Dipeptide Amide Synthesis
Maintaining the stereochemical integrity of the chiral centers in the alanine residues is a critical aspect of synthesizing this compound. Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, can occur at the α-carbon of the activated carboxylic acid. bachem.com This is often mediated by the formation of an oxazolone (B7731731) intermediate, particularly in the presence of excess base. bachem.com
Several strategies are employed to control stereochemistry. The use of urethane-based N-protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) helps to suppress racemization during the coupling step. nih.gov The addition of racemization-suppressing reagents like HOBt or its derivatives is also a standard practice. peptide.com Furthermore, careful control of the reaction conditions, such as using a weaker base or minimizing the reaction time and temperature, can significantly reduce the extent of racemization. bachem.com The stereochemical purity of the final product is typically verified using chiral chromatography techniques. biosynth.com
Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, offers a more streamlined and automated approach to peptide synthesis. proteogenix.science In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner. google.combiosynth.com
Evaluation of Protecting Group Schemes (e.g., Boc, Fmoc) for Alanine Residues
The two most common protecting group strategies in SPPS are the Boc/Bzl and the Fmoc/tBu schemes. biosynth.compeptide.com
The Boc (tert-butoxycarbonyl) strategy utilizes the acid-labile Boc group for temporary protection of the Nα-amino group. kilobio.comthermofisher.com The side chains are protected with more stable, acid-labile groups like benzyl (B1604629) (Bzl). peptide.com Deprotection of the Boc group is achieved with a moderate acid like TFA, while the final cleavage from the resin and removal of side-chain protecting groups requires a strong acid such as hydrofluoric acid (HF). peptide.compeptide.com
The Fmoc (9-fluorenylmethoxycarbonyl) strategy employs the base-labile Fmoc group for Nα-protection. kilobio.comthermofisher.com The side-chain protecting groups are typically acid-labile tert-butyl (tBu) based groups. iris-biotech.de The Fmoc group is removed with a mild base, usually a solution of piperidine (B6355638) in a polar solvent like DMF. proteogenix.science The final cleavage from the resin and removal of side-chain protecting groups is done with a strong acid like TFA. iris-biotech.de
For the synthesis of a simple dipeptide like H-Ala-Ala-NH2, which has no reactive side chain, the choice between Boc and Fmoc chemistry depends on the available equipment and desired cleavage conditions. The Fmoc strategy is generally preferred due to its milder deprotection conditions for the Nα-amino group and the avoidance of the highly corrosive HF. kilobio.comiris-biotech.de
| Protecting Group | Strategy | Nα-Protection | Side-Chain Protection | Nα-Deprotection | Final Cleavage |
| Boc | Boc/Bzl | Acid-labile (TFA) | Acid-labile (HF) | Moderate Acid (TFA) peptide.com | Strong Acid (HF) peptide.com |
| Fmoc | Fmoc/tBu | Base-labile (Piperidine) | Acid-labile (TFA) | Mild Base (Piperidine) proteogenix.science | Strong Acid (TFA) iris-biotech.de |
Methodologies for Minimizing Racemization and Side Reactions during Coupling
A significant challenge in peptide synthesis is the prevention of racemization, the undesirable conversion of an amino acid from one stereoisomer to its mirror image, which can diminish the biological activity of the final peptide. americanpeptidesociety.org Several strategies are employed to minimize racemization and other side reactions during the coupling of alanine residues.
The choice of coupling reagents and additives is critical. Strong coupling reagents like HBTU and HATU can enhance efficiency, while additives such as HOBt, 6-Cl-HOBt, HOAt, and Oxyma Pure are known to suppress racemization. americanpeptidesociety.orgpeptide.com For instance, the combination of DIC and HOBt is effective, especially for sterically hindered amino acids, and can be used in base-free conditions to further reduce the risk of racemization. bachem.com The use of a weaker base, such as 2,4,6-trimethylpyridine (B116444) (collidine), has been shown to be substantially better than stronger bases like DIEA or NMM in reducing racemization. acs.orgacs.org
Controlling reaction conditions is another key aspect. This includes optimizing temperature, solvent polarity, and the stoichiometry of reactants. acs.orgacs.org For example, using a less polar solvent mixture like CH2Cl2−DMF (1:1) instead of neat DMF can lead to a reduction in racemization. acs.orgacs.org Avoiding the preactivation step of the amino acid can also significantly decrease racemization levels. acs.orgacs.org
Aggregation of the growing peptide chain on the solid support can also be a problem, leading to incomplete reactions. americanpeptidesociety.orgpeptide.com Strategies to mitigate this include using specialized resins like TentaGel, incorporating structure-disrupting elements such as pseudoprolines, or adding chaotropic salts. peptide.com
Table 1: Strategies to Minimize Racemization and Side Reactions
| Strategy | Description | Key Findings/Recommendations |
|---|---|---|
| Coupling Reagents & Additives | Selection of appropriate chemicals to facilitate peptide bond formation while preserving stereochemistry. | Use of HBTU or HATU for efficiency; addition of HOBt, HOAt, or Oxyma Pure to suppress racemization. americanpeptidesociety.orgpeptide.combachem.com |
| Base Selection | Choice of base to activate the carboxyl group. | Weaker bases like collidine are preferred over DIEA or NMM to minimize racemization. bachem.comacs.orgacs.org |
| Solvent System | The medium in which the reaction is carried out. | Less polar solvents, such as CH2Cl2-DMF mixtures, can reduce racemization compared to neat DMF. acs.orgacs.org |
| Reaction Protocol | The sequence and timing of reagent addition. | Avoiding pre-activation of the amino acid can lead to a 6- to 7-fold reduction in racemization. acs.orgacs.org |
| Aggregation Disruption | Methods to prevent the peptide chains from clumping together. | Use of chaotropic salts, specialized resins, or structure-disrupting elements. peptide.com |
Chemoenzymatic Synthesis of this compound and Related Dipeptides
Chemoenzymatic synthesis presents a green and highly selective alternative to purely chemical methods. nih.govresearchgate.net This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds under mild conditions, often without the need for extensive protecting group strategies. nih.govresearchgate.net
Papain is a protease that has been successfully used to synthesize poly(L-alanine) from L-alanine ethyl ester. nih.gov The degree of polymerization in such reactions can be influenced by the pH of the reaction medium. nih.gov Other enzymes, like α-chymotrypsin, have also been employed for peptide synthesis, with reaction yields being optimized by conducting the synthesis in frozen aqueous solutions. nih.gov
A notable advantage of chemoenzymatic methods is their high stereoselectivity, which virtually eliminates the problem of racemization. researchgate.net For example, the synthesis of C-terminal arylamides of peptides using the protease Alcalase has been shown to be completely free of racemization. researchgate.net Recently, novel methods involving nonribosomal peptide synthetases and L-amino acid α-ligases are being explored for the fermentative production of dipeptides. researchgate.net
Prebiotic Synthesis Pathways Involving Alanine Amides and Peptide Formation
The formation of peptides on the early Earth is a cornerstone of theories on the origin of life. Researchers have investigated plausible prebiotic pathways for the synthesis of alanine-containing peptides. One proposed scenario involves the polymerization of amino acids on mineral surfaces. mdpi.com For instance, metal ferrite (B1171679) nanoparticles have been shown to catalyze the oligomerization of glycine (B1666218) and alanine at moderate temperatures (50-120 °C) over extended periods. mdpi.com
Another significant pathway involves amino acid amides (AA-NH2) as key precursors. eppcgs.org Studies have demonstrated that oligopeptides, including those of alanine, can be directly synthesized from amino acid amides under wet-dry cycle conditions, which are thought to have been common in prebiotic environments. eppcgs.org This process is thermodynamically more favorable than the direct polymerization of amino acids and can proceed without the need for a catalyst. eppcgs.org The presence of amino acid amides can also facilitate the incorporation of free amino acids into growing peptide chains. eppcgs.org
Research simulating prebiotic alkaline evaporative environments has shown the formation of hetero-oligopeptides of glycine and alanine. jst.go.jp These experiments highlight that while glycine is generally more reactive, the formation of peptides containing other amino acids like alanine is feasible over geological timescales. jst.go.jp
Purification Strategies for this compound
After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities.
Chromatographic Techniques for Isolation and Purity Enhancement (e.g., HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of peptides. Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. waters.com Peptides are separated based on their hydrophobicity. waters.com
The mobile phase often contains an ion-pairing agent, such as trifluoroacetic acid (TFA), to improve peak shape and resolution. A gradient elution, where the concentration of the organic solvent is gradually increased, is typically used to elute peptides of varying polarities. vulcanchem.com The purity of the collected fractions can be monitored by analytical HPLC or LC-MS.
Table 2: Typical RP-HPLC Parameters for Dipeptide Purification
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Stationary Phase | The solid support within the chromatography column. | C18-bonded silica. waters.com |
| Mobile Phase | The solvent that carries the sample through the column. | Water/acetonitrile gradient with 0.1% TFA. |
| Elution Mode | The method of changing the mobile phase composition. | Gradient elution (increasing organic solvent concentration). vulcanchem.com |
| Detection | The method used to monitor the eluting compounds. | UV absorbance at 220 nm or Mass Spectrometry (MS). acs.org |
Strategies for Removal of Synthesis-Related Impurities (e.g., Ammonium (B1175870) Salts via Ion Chromatography)
A common impurity in the synthesis of amino acid amides is ammonium chloride, which can be formed during the synthesis of the starting material, H-Ala-NH2. diva-portal.org Ion chromatography (IC) is a powerful technique for the determination and removal of such ionic impurities. diva-portal.org
Cation-exchange chromatography can be specifically employed to separate positively charged ions like the ammonium ion (NH4+). diva-portal.org In this technique, the sample is passed through a column containing a stationary phase with negatively charged functional groups. The positively charged impurities are retained on the column, while the desired peptide can be eluted. waters.com The retained ions can then be removed by washing the column with a solution of high ionic strength or by changing the pH. waters.com Volatile buffers like ammonium formate (B1220265) or ammonium acetate (B1210297) are often used in ion-exchange chromatography, as they can be easily removed by lyophilization. waters.compolypeptide.com
Besides IC, other techniques like gel permeation chromatography (GPC) can be used for desalting, separating molecules based on size. polypeptide.com
Advanced Structural Characterization and Conformational Analysis of H Ala Ala Nh2 Hcl
Spectroscopic Investigations of Conformation in Solution
Solution-state spectroscopic methods are paramount in defining the dynamic conformational ensemble of peptides. Unlike solid-state techniques that capture a static structure, these methods provide insights into the distribution of conformers that exist in equilibrium, which is often more relevant to biological function.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the atomic-resolution study of peptide conformation and dynamics in solution. By analyzing various NMR parameters, a detailed picture of the preferred backbone and side-chain orientations can be constructed.
The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, which is directly influenced by the peptide's conformation. For H-Ala-Ala-NH2 HCl, the chemical shifts of the α-protons (Hα) and the amide protons (NH) are particularly informative for determining the backbone torsion angles φ (phi) and ψ (psi).
Three-bond scalar coupling constants (³J) provide quantitative information about dihedral angles through the Karplus relationship. The ³J(Hα, NH) coupling constant, for instance, is directly related to the φ torsion angle. In aqueous solutions, dipeptides like this compound exhibit conformational averaging, and the measured coupling constants represent a population-weighted average of the conformers present.
Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for Alanine-Containing Dipeptides in Aqueous Solution
| Proton | Chemical Shift (ppm) | Coupling Constant (³J, Hz) | Dihedral Angle Correlation |
|---|---|---|---|
| N-terminal Hα | ~4.0 - 4.2 | ³J(Hα, NH) ≈ 7-8 | φ |
| C-terminal Hα | ~4.1 - 4.3 | ³J(Hα, NH) ≈ 7-8 | φ |
| N-terminal CH₃ | ~1.4 - 1.5 | ³J(Hα, Hβ) ≈ 7 | χ₁ |
| C-terminal CH₃ | ~1.4 - 1.5 | ³J(Hα, Hβ) ≈ 7 | χ₁ |
| Amide NH | ~8.0 - 8.5 | - | - |
Note: The exact values can vary depending on solvent, pH, and temperature. The data presented is a generalized representation for short alanine (B10760859) peptides.
Key NOE correlations that are typically analyzed include:
Intra-residue NOEs: Between the amide proton and the α-proton of the same residue (dαN(i,i)).
Sequential NOEs: Between the amide proton of one residue and the α-proton of the preceding residue (dαN(i,i-1)). The intensity of these NOEs is a strong indicator of the backbone conformation. For instance, a strong dαN(i,i-1) correlation is characteristic of an extended conformation.
Side-chain to backbone NOEs: These can provide information about the side-chain rotameric states.
For a small and flexible peptide like this compound in solution, the observed NOEs are often weak and averaged over multiple conformations, indicating a dynamic equilibrium between different structures rather than a single, rigid conformation.
The temperature dependence of amide proton chemical shifts can be used to identify protons involved in intramolecular hydrogen bonds. Amide protons that are shielded from the solvent due to hydrogen bonding exhibit a smaller change in chemical shift with temperature (a less negative temperature coefficient, typically > -4.6 ppb/K) compared to solvent-exposed protons.
In this compound, temperature-dependent NMR studies can reveal the presence of transient, intramolecular hydrogen bonds, such as those forming γ- or β-turns. A small temperature coefficient for the C-terminal amide proton, for example, would suggest its involvement in a hydrogen bond, potentially with the N-terminal carbonyl oxygen.
Table 2: Typical Amide Proton Temperature Coefficients and Their Interpretation
| Temperature Coefficient (Δδ/ΔT, ppb/K) | Interpretation |
|---|---|
| > -4.6 | Likely involved in an intramolecular hydrogen bond (solvent-shielded) |
For flexible molecules like this compound, different conformers can interconvert on a timescale that is fast relative to the NMR experiment. This conformational exchange can lead to averaged NMR signals. More advanced NMR techniques, such as relaxation dispersion experiments, can be used to probe these dynamic processes and characterize the kinetics and thermodynamics of the conformational exchange. These studies can provide insights into the energy barriers between different conformational states and the relative populations of these states.
Circular Dichroism (CD) Spectroscopy for Secondary Structural Propensities
For short alanine-based peptides like this compound in aqueous solution, the CD spectrum is typically dominated by features indicative of a random coil or a polyproline II (PII) conformation. A PII helix is a left-handed, extended helical structure that is common in short, unfolded peptides in water. The characteristic CD spectrum for a PII conformation includes a strong negative band around 195-205 nm and a weak positive band around 215-225 nm. The absence of the characteristic double minima at ~208 nm and ~222 nm would indicate a lack of significant α-helical content.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Vibrational Spectroscopy for Amide Bond Characterization and Hydrogen Bonding
Vibrational spectroscopy is a powerful non-destructive technique for probing the secondary structure and intermolecular interactions of peptides. The characteristic vibrations of the amide group are particularly sensitive to the local chemical environment, conformation, and hydrogen bonding.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For peptides like this compound, the Amide I and Amide II bands are of primary diagnostic importance for characterizing the peptide backbone.
The Amide I band, typically observed in the 1600–1700 cm⁻¹ region, arises mainly from the C=O stretching vibration of the amide group. Its precise frequency is highly sensitive to the peptide's secondary structure and hydrogen bonding interactions. A lower frequency (red-shift) generally indicates stronger hydrogen bonding to the carbonyl oxygen.
The Amide II band, found between 1500–1600 cm⁻¹, is more complex, resulting from a combination of the N-H in-plane bending and C-N stretching vibrations. Similar to the Amide I band, its position is influenced by hydrogen bonding, although to a lesser extent.
Table 1: Typical Infrared Vibrational Frequencies for Alanine-based Peptides
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Amide A | ~3200 - 3400 | N-H stretching, sensitive to hydrogen bonding. |
| Amide I | ~1630 - 1680 | Primarily C=O stretching of the peptide bond. |
| Amide II | ~1510 - 1580 | Coupled N-H in-plane bending and C-N stretching. |
| Amide III | ~1230 - 1340 | Combination of C-N stretching and N-H bending. |
| Cα-H Bending | ~1390 | Bending vibration of the alpha-carbon's hydrogen. |
Note: The exact frequencies for this compound may vary based on its specific solid-state packing or solution conformation and the extent of hydrogen bonding.
UV Resonance Raman (UVRR) spectroscopy is a highly sensitive and selective technique that can provide detailed information about the conformation and environment of specific parts of a molecule. units.it By tuning the excitation laser wavelength to be in resonance with an electronic transition of the peptide bond (typically in the deep UV, around 190-230 nm), the Raman signals of the amide vibrations can be enhanced by orders of magnitude. units.itsns.itresearchgate.net
This enhancement allows for the study of peptides at very low concentrations and provides a window into the dynamics of the solvation shell—the layer of solvent molecules immediately surrounding the peptide. The vibrational frequencies of the amide bands, particularly Amide I and III, are sensitive to the hydrogen bonding interactions between the peptide and surrounding water molecules. nih.gov
For this compound in an aqueous solution, UVRR can be used to:
Probe Solute-Solvent Hydrogen Bonding: Changes in the frequencies of the amide bands can indicate the strength and nature of hydrogen bonds between the peptide's carbonyl and N-H groups and the surrounding water molecules. nih.gov
Analyze Conformational Populations: Different conformations of the dipeptide in solution (e.g., polyproline II-like, β-strand) will have distinct UVRR spectral signatures. researchgate.net This allows for the characterization of the conformational ensemble of the peptide in solution.
Investigate Solvation Dynamics: By using time-resolved UVRR techniques, it is possible to study the dynamics of the water molecules in the solvation shell on picosecond to nanosecond timescales. This provides insights into how the peptide influences the local water structure and dynamics.
Studies on alanine dipeptides have shown that skeletal vibrations in the 810-950 cm⁻¹ region of the Raman spectrum are particularly sensitive to the backbone conformation, with distinct bands corresponding to αR, PII, and β-strand structures. researchgate.net UVRR, by enhancing the amide signals, provides a complementary and highly specific probe of the peptide backbone's interaction with its aqueous environment. units.itnih.gov
X-ray Crystallographic Analysis of this compound and its Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that stabilize the crystal lattice.
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. For small, flexible molecules like dipeptide amide hydrochlorides, crystallization is influenced by factors such as solubility, solvent polarity, temperature, and pH. Common strategies include:
Slow Evaporation: A solution of the dipeptide hydrochloride is prepared in a suitable solvent (e.g., water, ethanol, or mixtures thereof) and allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, promoting crystal nucleation and growth.
Vapor Diffusion: This is a widely used method where a drop containing the peptide solution is equilibrated against a larger reservoir of a precipitant solution in a sealed chamber. The slow diffusion of vapor from the drop to the reservoir (or vice versa) gradually increases the peptide concentration, leading to controlled crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the dipeptide hydrochloride reduces, leading to crystallization.
For hydrochloride salts, the presence of the chloride ion can facilitate the formation of robust hydrogen-bonding networks, which often aids in the crystallization process.
While the specific crystal structure of this compound is not publicly documented, the crystal structure of the closely related zwitterionic dipeptide, L-alanyl-L-alanine, has been determined and provides significant insight into the likely conformation and packing of the peptide backbone. acs.orgacs.org
In the reported structure of L-alanyl-L-alanine, the molecules crystallize in the tetragonal space group I4. acs.org The peptide backbone is not fully extended, and the conformation differs significantly from that observed in its hydrochloride derivative, highlighting the influence of intermolecular interactions on the molecular shape. acs.org The molecules pack in intricate columnar arrays, interlocked by a dense hydrogen bond network. acs.org
Table 2: Crystallographic Data for L-Alanyl-L-alanine
| Parameter | Value |
| Chemical Formula | C₆H₁₂N₂O₃ |
| Crystal System | Tetragonal |
| Space Group | I4 |
| a, b (Å) | 17.985 |
| c (Å) | 5.154 |
| Volume (ų) | 1667.5 |
| Z | 8 |
Source: Fletterick, R. J., Tsai, C. C., & Hughes, R. E. (1971). The crystal and molecular structure of L-alanyl-L-alanine. The Journal of Physical Chemistry, 75(6), 918-922. acs.org It is important to note that the presence of the terminal amide and the chloride counter-ion in this compound would lead to a different crystal packing and unit cell parameters.
Hydrogen bonds are the primary directional forces that govern the supramolecular architecture of peptide crystals. The crystal structure of L-alanyl-L-alanine reveals a complex and atypical three-dimensional hydrogen-bonding network. acs.org
In this structure, each molecule acts as both a donor and an acceptor of multiple hydrogen bonds. The protonated N-terminal amino group (NH₃⁺) and the amide N-H group are the primary hydrogen bond donors, while the C-terminal carboxylate group (COO⁻) and the amide carbonyl oxygen are the acceptors. acs.org This intricate network interlocks the molecules into tetragonally-packed columns. acs.org
For this compound, the hydrogen bonding scheme would be different but equally crucial. The key participants would be:
Donors: The protonated N-terminal amino group (NH₃⁺) and the amide N-H group.
Acceptors: The amide carbonyl oxygen, the terminal amide nitrogen (less basic), and importantly, the chloride ion (Cl⁻) .
The chloride ion is an excellent hydrogen bond acceptor and would play a central role in connecting the peptide molecules, likely forming N-H···Cl⁻ interactions. This would create a robust three-dimensional network, defining the crystal's stability and physical properties.
Table 3: Representative Hydrogen Bond Geometries in Alanine-based Peptide Crystals
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| N-H (Amide) | H | O=C (Amide) | ~1.0 | ~1.8 - 2.2 | ~2.8 - 3.2 | ~150 - 170 |
| N⁺-H (Amine) | H | O=C (Amide/Carboxylate) | ~1.0 | ~1.7 - 2.0 | ~2.7 - 3.0 | ~160 - 175 |
| N⁺-H (Amine) | H | Cl⁻ | ~1.0 | ~2.0 - 2.4 | ~3.0 - 3.4 | ~155 - 175 |
Note: These are typical ranges observed in peptide and amino acid hydrochloride crystal structures. The specific values for this compound would require experimental determination.
Analysis of Conformational Preferences and Variability in Crystalline Environments
Conformational polymorphism, the ability of a compound to crystallize in multiple forms with different molecular arrangements, is a known phenomenon in peptides. nih.gov This variability can arise from different crystallization conditions, leading to variations in the unit cell parameters and the conformations of the molecules within the crystal. For this compound, it is plausible that different polymorphs could exhibit variations in the degree of helical versus extended character, as well as differences in the hydrogen bonding patterns involving the protonated N-terminus, the amide groups, and the chloride anion.
The table below illustrates typical backbone dihedral angles for common secondary structures observed in peptides, which represent plausible conformations for this compound in a crystalline environment.
| Conformation | φ (phi) Angle Range | ψ (psi) Angle Range |
| Polyproline II (PII) | -90° to -60° | +120° to +170° |
| β-Strand | -150° to -110° | +110° to +135° |
| α-Helix (right-handed) | -70° to -50° | -50° to -30° |
Role of Chirality in Crystal Structure and Aggregation Patterns
Chirality is a fundamental property of this compound, as it is composed of two L-alanine residues, which are chiral amino acids. This inherent chirality plays a profound role in determining the crystal structure and aggregation patterns of the dipeptide. The specific stereochemistry of the amino acid residues influences the way the molecules pack in the solid state, leading to the formation of non-centrosymmetric crystal structures.
In the context of peptide self-assembly, homochirality (the use of only one enantiomer, such as L-alanine) is a key factor in the formation of well-ordered structures. nih.gov The interactions between chiral molecules are stereospecific, meaning that an L-amino acid will interact differently with another L-amino acid than it would with a D-amino acid. This chiral recognition dictates the supramolecular arrangement of the peptides in the crystal lattice. nih.govacs.org
Computational Approaches to Conformational Landscape and Dynamics
Quantum Chemical Calculations (e.g., DFT) for Energy Minima and Transition States of Amide Bonds
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic conformational preferences and the energetics of amide bond isomerization in this compound. These methods allow for the detailed exploration of the potential energy surface of the molecule, identifying stable conformers (energy minima) and the energy barriers (transition states) that separate them.
For alanine dipeptide analogs, DFT calculations have been instrumental in characterizing the relative energies of various conformers, such as the C5 and C7 structures, which are stabilized by intramolecular hydrogen bonds. The C7 conformation, forming a seven-membered ring via a hydrogen bond, is often found to be one of the most stable forms in the gas phase. DFT can also elucidate the energetic landscape associated with the rotation around the peptide bond (ω angle), which is typically planar (trans, ω ≈ 180°) but can deviate from planarity. The energy barrier for cis-trans isomerization of the amide bond is significant, and DFT provides a means to accurately calculate this barrier.
These calculations are typically performed in the gas phase to understand the inherent properties of the molecule, and solvent effects can be incorporated using continuum solvation models. The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results, and various combinations have been benchmarked for peptide systems. mdpi.comresearchgate.net
Below is a table summarizing representative relative energies of common alanine dipeptide conformers as calculated by DFT methods in the gas phase. Note that these are for a neutral analog and the presence of the hydrochloride in this compound would influence these values.
| Conformer | Typical Relative Energy (kcal/mol) |
| C7eq | 0.0 (Reference) |
| C5 | ~1.0 - 2.0 |
| PII | ~2.0 - 3.0 |
| α-helix | ~3.0 - 4.0 |
Molecular Dynamics (MD) Simulations for Exploring Conformational Space
Molecular Dynamics (MD) simulations provide a computational microscope to explore the conformational space and dynamics of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule and reveal how it samples different conformations. researchgate.netnih.govmpg.de
For a protonated dipeptide like this compound, MD simulations can be performed in various environments, such as in a vacuum, in explicit solvent (e.g., water), or in the solid state to mimic the crystalline environment. acs.org These simulations provide insights into the flexibility of the peptide backbone and side chains, the stability of different conformers, and the timescales of conformational transitions.
In aqueous solution, MD simulations can capture the dynamic interplay between the dipeptide and surrounding water molecules, including the formation and breaking of hydrogen bonds. This is particularly important for understanding the solvation of the charged N-terminus and the chloride ion. Constant pH MD simulations can also be employed to study how the protonation state of the molecule influences its conformational dynamics. researchgate.netnih.govnih.gov
Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, Ramachandran plots to visualize the distribution of backbone dihedral angles, and various correlation functions to characterize the dynamics of different motions.
Free Energy Landscape Mapping of this compound Conformations
The free energy landscape provides a comprehensive picture of the relative stabilities of different conformations of this compound and the energy barriers between them. This landscape is typically plotted as a function of one or more collective variables, most commonly the backbone dihedral angles φ and ψ. figshare.comnih.govnih.gov
Enhanced sampling techniques in conjunction with MD simulations are often used to construct the free energy landscape, as they can overcome the limitations of standard MD in sampling high-energy regions and rare events. Methods like metadynamics, umbrella sampling, and adaptive biasing force are employed to accelerate the exploration of the conformational space and obtain a converged free energy surface. nih.gov
The resulting free energy landscape reveals the major conformational basins, which correspond to the most stable and frequently visited states of the molecule. For alanine dipeptide and its analogs, these basins typically correspond to conformations like PII, β-strand, and right-handed helical (αR) structures. The landscape also shows the transition pathways between these basins, providing insights into the mechanism of conformational changes. figshare.comnih.govnih.gov
In Silico Prediction and Validation of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used for the in silico prediction of various spectroscopic parameters of molecules like this compound. These predictions can then be validated against experimental spectroscopic data, providing a powerful synergy between theory and experiment for structural elucidation. researchgate.netnih.govresearchwithrowan.comresearchgate.netnih.gov
Vibrational spectroscopy (infrared and Raman) is a key technique for studying peptide conformation. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. researchgate.netnih.gov These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. For instance, the amide I band, which is sensitive to the secondary structure of the peptide, can be accurately modeled. Discrepancies between calculated and experimental spectra can often be explained by intermolecular interactions, such as hydrogen bonding in the solid state, which are not always fully captured in gas-phase calculations. nih.gov
NMR spectroscopy is another important tool for characterizing peptide structure. Quantum chemical methods can be used to predict NMR chemical shifts and coupling constants. nih.gov By comparing these predicted parameters with experimental data, it is possible to refine the three-dimensional structure of the molecule in solution or in the solid state. For example, chlorine-35/37 NMR spectroscopy, combined with DFT calculations, has been used to refine the positions of hydrogen-bonded protons in amino acid hydrochlorides. nih.gov
The table below provides a conceptual comparison of how computational predictions can be validated against experimental spectroscopic data for a dipeptide like this compound.
| Spectroscopic Technique | Predicted Parameters (In Silico) | Experimental Data for Validation |
| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities | Experimental IR spectrum (band positions and intensities) |
| Raman Spectroscopy | Vibrational frequencies, Raman activities | Experimental Raman spectrum (band positions and intensities) |
| NMR Spectroscopy | Chemical shifts (1H, 13C, 15N), coupling constants | Experimental NMR spectra (chemical shifts, J-couplings) |
Fundamental Aspects of Amide Bond Geometry and Dynamics in H Ala Ala Nh2 Hcl
Planarity and Torsional Flexibility of the Peptide Amide Bond
The peptide bond, which links the two alanine (B10760859) residues in H-Ala-Ala-NH2 HCl, exhibits a rigid and planar structure. khanacademy.org This planarity is a direct consequence of resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. msu.eduumass.edu This electron delocalization imparts a significant partial double-bond character to the carbon-nitrogen (C-N) bond. msu.eduaatbio.com As a result, the C-N bond is shorter than a typical C-N single bond and rotation around it is severely restricted. umass.eduaatbio.comucalgary.ca This rigidity forces the six atoms of the peptide group (Cα, C', O, N, H, and the subsequent Cα) to lie in a single plane. researchgate.netexpasy.org
Phi (φ): Describes rotation around the N-Cα bond. expasy.orgcutm.ac.in
Psi (ψ): Describes rotation around the Cα-C' bond. expasy.orgcutm.ac.in
| Parameter | Bond | Typical Value (Å or °) | Description |
| Bond Length | C'-N | ~1.32 Å | Shorter than a C-N single bond due to partial double-bond character. researchgate.net |
| C=O | ~1.24 Å | Typical carbonyl double bond length. researchgate.net | |
| N-Cα | ~1.47 Å | Single bond allowing for φ rotation. researchgate.net | |
| Cα-C' | ~1.53 Å | Single bond allowing for ψ rotation. researchgate.net | |
| Bond Angle | Cα-C'-N | ~114° | Angle within the planar peptide group. researchgate.net |
| O=C'-N | ~125° | Angle within the planar peptide group. researchgate.net | |
| Torsion Angle | Omega (ω) | ~180° (trans) or ~0° (cis) | Defines the planarity of the peptide bond itself. expasy.org |
Table 1: Typical geometric parameters of a peptide bond, applicable to the Ala-Ala linkage in this compound. Data derived from studies of model peptides. researchgate.net
Cis-Trans Isomerization Mechanisms and Equilibrium in the Dipeptide Amide
The restricted rotation around the C'-N peptide bond gives rise to two possible geometric isomers: trans and cis. expasy.org In the trans configuration (ω ≈ 180°), the alpha-carbons of the adjacent alanine residues are on opposite sides of the peptide bond. researchgate.net In the cis configuration (ω ≈ 0°), they are on the same side. expasy.org
For most peptide bonds not involving proline, the trans configuration is strongly favored due to reduced steric hindrance between the bulky side chains. expasy.orgnih.gov In this compound, where the side chains are methyl groups, the trans form is the predominant and more stable isomer.
The conversion between these two isomers, known as cis-trans isomerization, is a slow process because it requires surmounting a significant energy barrier. researchgate.net The transition state for this process involves a non-planar, twisted amide bond where the C-N double-bond character is broken. nih.gov The isomerization can proceed through either a clockwise or anticlockwise rotation around the C'-N bond, passing through a transition state with a torsion angle (ω) of approximately ±90°. nih.gov Studies on model dipeptides show that the energy barrier for this isomerization is substantial.
| Peptide Model | Solvent | Calculated Rotational Barrier (kcal/mol) |
| Ala dipeptide | Gas Phase | ~22 kcal/mol |
| Lac dipeptide (ester bond analog) | Gas Phase | ~11 kcal/mol |
| Lac dipeptide (ester bond analog) | Chloroform | ~11 kcal/mol |
Table 2: Calculated energy barriers for cis-trans isomerization in model dipeptides. The Ala dipeptide provides a direct model for the peptide bond in this compound, showing a high barrier to isomerization. nih.gov
Influence of Hydrogen Bonding on Amide Stability and Conformation
Hydrogen bonding plays a critical role in stabilizing the conformations of this compound, both internally and through interactions with the solvent. researchgate.net The amide group itself is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). usu.edu
Intramolecular Hydrogen Bonding: In the gas phase or non-polar solvents, dipeptides can form internal hydrogen bonds. A common motif is the C7 γ-turn, where the N-H of one residue forms a hydrogen bond with the carbonyl oxygen of the preceding residue, creating a seven-atom ring. mpg.de Such interactions can significantly stabilize specific folded conformations over an extended structure. mpg.de
Intermolecular Hydrogen Bonding: In an aqueous solution, the amide N-H and C=O groups of this compound readily form hydrogen bonds with water molecules. quora.com This solvation is a key factor in its water solubility. guidechem.comcymitquimica.com The formation of these bonds is energetically favorable and influences the conformational equilibrium of the dipeptide in solution. quora.com
Ionic Hydrogen Bonding: As a hydrochloride salt, the terminal amino group (-NH3+) of this compound is protonated. This positively charged group can form strong ionic hydrogen bonds with the chloride counter-ion (Cl⁻) and with the carbonyl oxygens of the peptide backbone, particularly in the solid state. acs.orgurfu.ru These interactions are significantly stronger than neutral hydrogen bonds and are crucial for the stability of the crystal lattice. acs.org Studies on model compounds indicate that amide-amide hydrogen bonds contribute significantly to the enthalpic stability of peptide structures. nih.gov
The interplay between these different types of hydrogen bonds dictates the preferred conformation of the dipeptide in different environments.
Probing Tilted or Twisted Amide Geometries in Model Systems
While the peptide bond in this compound is typically planar, understanding non-planar geometries is essential for comprehending the dynamics of cis-trans isomerization. nih.gov The transition state of this isomerization is believed to involve a highly twisted amide bond. nih.govacs.org Since this state is transient and high in energy, researchers have designed and synthesized model compounds where the amide bond is forced into a non-planar, "twisted" or "tilted" geometry. nih.govnih.gov
These model systems often involve incorporating the amide nitrogen into a strained ring system, such as an aziridine (B145994) ring or a bridged lactam structure. nih.govnih.gov This geometric constraint prevents the nitrogen lone pair from aligning with the carbonyl π-system, effectively removing the resonance stabilization and double-bond character. ucalgary.caacs.org
Key parameters used to describe these non-planar amides include:
Twist angle (τ): Describes the rotation around the N-C(O) bond, with τ = 0° for a planar amide. nih.gov
Pyramidalization at nitrogen (χN): Describes the out-of-plane bending at the nitrogen atom. nih.gov
Studies of these constrained molecules reveal properties that mimic the proposed transition state of isomerization. For example, X-ray diffraction analysis of dipeptides containing a substituted aziridine ring showed amide nitrogen atoms with a tetrahedral-like geometry and tilt angles of 37-38 degrees. nih.gov Similarly, highly twisted bridged lactams have been synthesized that exhibit twist angles approaching 90°. acs.org These "amino-ketones" are much more reactive than normal amides, providing insight into the electronic structure of the isomerization transition state. nih.gov By studying these model systems, we gain a deeper understanding of the energy landscape and mechanisms that this compound must navigate during conformational changes.
| Model System Type | Key Structural Feature | Observed Twist Angle (τ) | Significance |
| Acetyl-glycyl-aziridine derivative | Aziridine ring constrains amide N | ~37-38° (tilt angle) | Mimics tilted transition state; shows significant downfield 13C NMR shift for the carbonyl. nih.gov |
| Bridged lactams | Bicyclic structure forces twist | Up to ~90° | Represents an extreme twist, lacking normal amide resonance and showing enhanced reactivity. acs.orgnih.gov |
Table 3: Examples of model systems used to probe non-planar amide geometries, providing insight into the transition states relevant to this compound dynamics.
Chemical Stability and Degradation Pathways of H Ala Ala Nh2 Hcl
Hydrolytic Stability of Peptide Bonds
The central feature of H-Ala-Ala-NH2 HCl is the amide (peptide) bond linking the two alanine (B10760859) residues. While generally stable, this bond is susceptible to hydrolysis, a chemical breakdown involving water. byjus.com This reaction, which cleaves the peptide bond to yield the constituent amino acids, is typically slow in neutral aqueous solutions but can be significantly accelerated by acidic or alkaline conditions. byjus.comresearchgate.net
The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the peptide bond. researchgate.net
Acid-Catalyzed Hydrolysis: In acidic solutions (pH 1-3), the carbonyl oxygen of the peptide bond is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water. byjus.comencyclopedia.pub Studies on various dipeptides, including those with alanine (AA), confirm that they follow this classical acid-catalyzed hydrolysis pathway, resulting in the release of the individual amino acids. nih.gov
Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the hydroxide (B78521) ion (OH-), a stronger nucleophile than water, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down, cleaving the peptide bond. byjus.com For a closely related compound, H-Leu-Ala-NH2 HCl, stability is observed in acidic conditions (pH 2-4), but hydrolysis of the amide bond occurs at a pH greater than 8. vulcanchem.com
The stability of peptide bonds against hydrolysis can vary depending on the specific amino acid residues involved. researchgate.net Bonds between hydrophobic amino acids, such as the Ala-Ala bond, are known to be relatively stable. researchgate.net However, prolonged exposure to harsh pH conditions or elevated temperatures will inevitably lead to degradation. researchgate.net
Oxidative Degradation Mechanisms
Oxidation is a significant degradation pathway for peptides, often initiated by reactive oxygen species (ROS) like hydroxyl radicals (•OH). encyclopedia.pub The amino acid residues in this compound, particularly at the α-carbon positions, are potential sites for oxidative attack.
Research on alanine-containing peptide motifs has elucidated the primary mechanisms of oxidative degradation. nih.gov The process is often initiated by the abstraction of a hydrogen atom from the α-carbon of an alanine residue by a hydroxyl radical. nih.gov This is typically the most energetically favorable initial step in the oxidation process. nih.gov This generates a carbon-centered radical on the peptide backbone, which can then react with molecular oxygen to form a peroxyl radical.
Subsequent reactions can lead to a variety of degradation products. The fragmentation of the resulting alkoxyl radical is a key step. Studies have shown that for an alkoxyl radical formed on an alanine peptide, the cleavage of the Cα-Cβ bond (the bond to the methyl side chain) is more energetically favorable than the cleavage of the peptide (Cα-N) bond. nih.gov This pathway can lead to the formation of a hydroxyl alanine peptide derivative. nih.gov The presence of metal ions, such as copper (Cu2+) or iron (Fe2+), can catalyze oxidation by promoting the formation of ROS. encyclopedia.pub
Key Oxidation Reactions in Alanine Peptides
| Reaction Step | Description | Energetic Feasibility |
|---|---|---|
| α-H Abstraction | A hydroxyl radical (•OH) abstracts a hydrogen atom from the α-carbon. | Easiest initial step. nih.gov |
| Peroxyl Radical Formation | The resulting α-carbon radical reacts with O2. | A difficult step with a high energy barrier. nih.gov |
| Alkoxyl Radical Fragmentation | The alkoxyl radical undergoes bond cleavage. | Cα-Cβ bond cleavage is more labile than peptide bond cleavage. nih.gov |
| Hydroxylation | Formation of a hydroxyl alanine derivative. | A feasible outcome of the oxidation pathway. nih.gov |
This table provides a simplified overview of the oxidative degradation pathway based on theoretical studies of alanine peptide motifs.
Photolytic Stability Considerations
Photolytic degradation occurs when a molecule absorbs light energy, leading to chemical reactions. The peptide bond itself does not absorb near-UV light (wavelengths > 250 nm). However, degradation can be initiated by the presence of chromophoric impurities or through the absorption of shorter-wavelength UV light by the peptide backbone. nih.govacs.org
For non-aromatic peptides like this compound, direct photodegradation is generally less of a concern compared to peptides containing tryptophan or tyrosine. mdpi.com However, radiation can induce the homolytic cleavage of the carbon-nitrogen bond in alanine, generating free radicals. wikipedia.org This process is utilized in dosimetry, where the stable radicals formed in solid alanine are measured to determine radiation exposure. wikipedia.org
Furthermore, the presence of photosensitizers in a formulation can lead to indirect photodegradation. These molecules absorb light and transfer the energy to the peptide or generate ROS, which then attack the peptide. nih.gov Studies have also shown that adsorbing peptides onto surfaces, such as montmorillonite (B579905) clay, can offer significant protection against degradation by UV irradiation, a factor relevant in various environmental and prebiotic chemistry contexts. mdpi.com
Stability under Varying Environmental Conditions (e.g., pH, Temperature)
The rate and pathway of this compound degradation are highly dependent on environmental factors, primarily pH and temperature. royalsocietypublishing.org
Effect of pH: As discussed under hydrolytic stability, pH is a critical factor. The peptide bond is generally most stable in the pH range of 4 to 6. encyclopedia.pub Outside of this range, both acid- and base-catalyzed hydrolysis increase significantly. researchgate.net
Low pH (Acidic): At low pH, the rate of hydrolysis of the peptide bond increases. researchgate.netnih.gov
High pH (Basic): At high pH, base-catalyzed hydrolysis of the peptide bond and the C-terminal amide can occur. byjus.comvulcanchem.com Racemization, the conversion of the L-alanine residues to a mixture of L- and D-enantiomers, can also be catalyzed by basic conditions, particularly at elevated temperatures. sigmaaldrich.comresearchgate.net
Effect of Temperature: Temperature has a profound effect on chemical stability, with reaction rates generally increasing with temperature according to the Arrhenius equation. Elevated temperatures accelerate hydrolytic and oxidative degradation pathways. researchgate.netnih.gov For instance, a study on 5-aminolevulinic acid showed that the degradation rate increased approximately 1.5 times with each 10°C rise in temperature. nih.gov While specific kinetic data for this compound is not readily available, it is expected to follow this general principle. Therefore, for long-term storage, maintaining low temperatures is crucial. Some commercial suppliers recommend storage at 2-8°C or -20°C. iris-biotech.deraybiotech.com
Combined Effects on Stability
| Condition | Primary Degradation Pathway(s) | Expected Stability of this compound |
|---|---|---|
| Low pH, Room Temp. | Acid-catalyzed hydrolysis | Moderately stable, but slow degradation expected over time. researchgate.netvulcanchem.com |
| Neutral pH, Room Temp. | Slow hydrolysis, Oxidation (if oxidants present) | Relatively stable. encyclopedia.pub |
| High pH, Room Temp. | Base-catalyzed hydrolysis, Racemization | Unstable. vulcanchem.comresearchgate.net |
| Elevated Temperature | Accelerated hydrolysis and other reactions | Unstable; degradation rate increases significantly. researchgate.netnih.gov |
This table summarizes the expected stability trends for this compound based on general principles of peptide chemistry.
Analytical Methods for Stability Assessment
A suite of analytical techniques is employed to assess the stability of peptides like this compound and to identify and quantify any degradation products. nih.gov These methods are crucial for quality control and for conducting forced degradation studies, which intentionally expose the peptide to harsh conditions to predict its long-term stability. ijsra.netresearchgate.net
The most powerful and common approach involves chromatographic separation followed by detection. ijsra.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for stability assessment. researchgate.net Reversed-phase HPLC (RP-HPLC) is typically used to separate the intact peptide from its degradation products based on hydrophobicity. The loss of the parent peptide and the appearance of new peaks over time are monitored to determine the rate of degradation. intertek.com
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is indispensable for identifying degradation products. ijsra.net By measuring the mass-to-charge ratio of the parent molecule and its fragments, MS can confirm chemical modifications such as hydrolysis (which results in a specific mass change) and oxidation. intertek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the peptide and its degradation products in solution. researchgate.netintertek.com It can be used to identify subtle changes like isomerization or racemization. intertek.com
Spectroscopic Methods: Techniques like Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are used to monitor changes in the peptide's secondary structure, which can be an indicator of degradation or aggregation. ijsra.netintertek.com
Summary of Analytical Methods for Stability Studies
| Analytical Technique | Application in Stability Assessment | Reference(s) |
|---|---|---|
| HPLC / UPLC | Separation and quantification of the parent peptide and degradation products. | intertek.com, ijsra.net, researchgate.net |
| Mass Spectrometry (MS) | Identification and structural elucidation of degradation products by mass. | intertek.com, ijsra.net, nih.gov |
| NMR Spectroscopy | Detailed structural characterization of degradation products, detection of isomerization. | intertek.com, researchgate.net |
| Circular Dichroism (CD) | Assessment of changes in secondary structure and conformation. | intertek.com, ijsra.net |
| Differential Scanning Calorimetry (DSC) | Evaluation of thermal stability and denaturation. | ijsra.net, researchgate.net |
Research Applications and Model System Utility of H Ala Ala Nh2 Hcl
H-Ala-Ala-NH2 HCl as a Reference Material in Peptide Chemistry Research
In the field of peptide chemistry, this compound is utilized as a reference standard. biosynth.com Its well-characterized properties and stability make it suitable for calibrating analytical instruments and validating new methodologies. sigmaaldrich.com As a commercially available and pure compound, it provides a reliable benchmark for comparing the physicochemical properties of newly synthesized or isolated peptides. biosynth.comsigmaaldrich.com This is particularly crucial in ensuring the accuracy and reproducibility of experimental results across different laboratories and studies.
Investigations into Fundamental Principles of Peptide Structure-Function Relationships
The simplicity of this compound, containing two of the most basic amino acids, makes it an excellent model for studying the fundamental principles that govern how a peptide's structure dictates its function. Researchers use this dipeptide to explore the intricate interplay of factors like hydrogen bonding, electrostatic interactions, and hydrophobic effects that determine the three-dimensional conformation of peptides. rsc.orgfrontiersin.org Understanding these relationships in a simple system provides a foundation for comprehending the more complex structures and biological activities of larger proteins. frontiersin.org
For instance, studies on the self-assembly of alanine-containing dipeptides reveal how these basic building blocks can form larger, organized structures, a process fundamental to the formation of functional biological materials and also implicated in disease-related protein aggregation. rsc.orgcyi.ac.cy
Elucidating Conformational Preferences and Dynamics of Short Peptides
The conformational landscape of peptides, which describes the range of possible three-dimensional shapes a peptide can adopt, is critical to its biological activity. This compound and its analogs are extensively used to elucidate the conformational preferences and dynamics of short peptides. nih.govscispace.comacs.org Techniques such as nuclear magnetic resonance (NMR) spectroscopy, Raman optical activity, and computational modeling are employed to study the rotational freedom around the peptide bonds (phi and psi angles) and the influence of the solvent environment on the peptide's shape. nih.govacs.org
Research has shown that even a simple dipeptide like L-alanyl-L-alanine can exhibit different conformational preferences, such as extended β-strand-like structures or more compact turn-like conformations, depending on factors like pH and hydration. nih.govrsc.org These studies provide insights into the initial folding events of larger proteins. nih.gov For example, gas-phase studies using laser ablation and microwave spectroscopy have identified distinct rotamers of the AlaAla dipeptide stabilized by different intramolecular hydrogen bonding patterns, forming five- and seven-membered ring configurations. scispace.com
Table 1: Conformational Preferences of Alanine (B10760859) Dipeptide Analogs
| Dipeptide Analog | Experimental Technique | Observed Conformation(s) | Key Findings |
|---|---|---|---|
| Ac-L-Ala-NHMe | NMR Spectroscopy | Predominantly PII conformation (φ ≈ -85°, ψ ≈ +160°) in a water-based liquid crystal. acs.org | A single conformer provides a good fit for the experimental data, suggesting localization within the PII well. acs.org |
| L-alanyl-L-alanine (Ala-Ala) | Raman Optical Activity | Cationic form shows minor backbone changes, while the anionic form exhibits more conformational diversity. nih.gov | The technique is highly sensitive to subtle changes in molecular structure and conformation induced by pH. nih.gov |
| AlaAla dipeptide (gas phase) | Microwave Spectroscopy | Two rotamers stabilized by intramolecular interactions forming five- and seven-membered rings. scispace.com | Conformer interconversion can lead to the absence of some expected conformers in the conformational landscape. scispace.com |
| Ac-Ala-NHMe | Ab initio and Density Functional Theory | In solution, the population of the C7 hydrogen-bonded conformation decreases, while polyproline II-like and α-helical conformations increase with solvent polarity. nih.gov | The cis-trans isomerization of the peptide bond is driven by enthalpy in both gas phase and solution. nih.gov |
Applications in Chiral Recognition and Enantiomeric Purity Methodologies
Chirality, or the "handedness" of molecules, is a fundamental property in biology, as living systems are composed of chiral molecules like L-amino acids. This compound, being a chiral compound, is employed in the development and validation of methods for chiral recognition and the determination of enantiomeric purity. biosynth.comcat-online.com This is critical in pharmaceutical research, where the different enantiomers of a drug can have vastly different biological activities.
Methods such as chiral chromatography and mass spectrometry are used to separate and quantify the enantiomers of amino acids and peptides. cat-online.commdpi.compolyu.edu.hk this compound can serve as a model analyte or a component of a chiral selector to test the efficacy of these separation techniques. biosynth.comresearchgate.net The development of reliable methods for assessing enantiomeric purity is essential for quality control in the synthesis of peptide-based drugs and other chiral compounds. polyu.edu.hk
Development and Validation of New Analytical Techniques for Peptides
The well-defined chemical and physical properties of this compound make it a valuable tool for the development and validation of new analytical techniques for peptides. diva-portal.org Before a new analytical method can be widely adopted, it must be rigorously tested to ensure it is accurate, precise, and reliable. europa.euresearchgate.neteurachem.org
For example, a project focused on developing an ion chromatography method for determining ammonium (B1175870) ions in D-alanine amide hydrochloride used the compound to establish and validate the analytical procedure. diva-portal.org This involved determining key validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. diva-portal.org Similarly, this dipeptide can be used to test the performance of new high-performance liquid chromatography (HPLC) columns, mass spectrometry techniques, and other analytical instrumentation designed for peptide analysis. researchgate.net
Modeling Peptide Self-Assembly and Aggregation Phenomena
The spontaneous organization of peptides into larger, ordered structures, known as self-assembly, is a process of great interest in materials science and medicine. frontiersin.org this compound and related alanine-containing peptides are used as simple models to study the fundamental forces driving self-assembly and aggregation. rsc.orgcyi.ac.cy These studies provide insights into the formation of functional biological materials, such as hydrogels for drug delivery, as well as the pathological aggregation of peptides associated with diseases like Alzheimer's. researchgate.netnih.gov
Molecular dynamics simulations have been used to investigate the self-assembly of dipeptides derived from alanine. rsc.org These studies have shown that van der Waals forces, hydrogen bonds, and electrostatic interactions are the primary drivers of this process, leading to the formation of structures like helical fibrils. rsc.org Experimental studies have compared the self-assembly propensity of different dipeptides, revealing that the strength of self-assembly in aqueous solutions follows the order: Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile. cyi.ac.cyacs.orgresearchgate.net
Studies on Amino Acid Reactivity and Peptide Bond Formation Mechanisms
The formation of the peptide bond is a cornerstone of protein synthesis. This compound and its constituent amino acid, alanine, are used as model reactants to study the mechanisms of peptide bond formation and hydrolysis. researchgate.netwikipedia.orgacs.org Understanding the reactivity of amino acids and the factors that influence the stability of the peptide bond is crucial for developing new methods for peptide synthesis and for understanding protein degradation pathways. wikipedia.orgkeypublishing.org
Recent research using advanced computational methods has revealed competing mechanisms for peptide bond formation between alanine esters in aqueous solution, challenging the conventional single-pathway model. acs.org Other studies have investigated the hydrolysis of dipeptides in concentrated sulfuric acid, identifying a solvolysis mechanism that is distinct from the typical acid-catalyzed hydrolysis. acs.org Furthermore, investigations into prebiotic chemistry have explored the potential role of amino acid amides, such as alanine amide (Ala-NH2), in the formation of peptides on the early Earth through wet-dry cycles. eppcgs.org
Contributions to Prebiotic Chemistry Research on Peptide Emergence
The emergence of peptides is considered a critical step in the origin of life, yet the abiotic synthesis of these polymers from free amino acids under primordial Earth conditions faces significant thermodynamic and kinetic hurdles. eppcgs.orgeppcgs.orgnasa.gov Research into plausible prebiotic alternatives has identified amino acid amides, such as L-alaninamide (the core structure of this compound), as key potential reactants. eppcgs.orgeppcgs.org Studies have shown that these amides can directly generate oligopeptides, oligopeptide amides, and cyclic oligopeptides without requiring activation by other chemical agents. eppcgs.org This is a crucial finding for the potential accumulation of diverse peptides before the evolution of ribosome-catalyzed synthesis. eppcgs.org
Recent investigations have demonstrated that amino acid amides (AA-NH2) offer a more favorable thermodynamic pathway for peptide formation compared to amino acids (AAs). eppcgs.org In experiments simulating prebiotic conditions, such as wet-dry cycles at elevated temperatures (e.g., 80 °C), alaninamide (Ala-NH2) has been shown to be a robust starting material for peptide synthesis. eppcgs.orgeppcgs.org These reactions can proceed across a wide pH range, from acidic (pH 3.0) to neutral (pH 7.0) and alkaline (pH 10.0), further supporting their viability in diverse early Earth environments. eppcgs.orgeppcgs.org
Furthermore, alaninamide not only self-polymerizes but also acts as a "bridge" or enhancer, facilitating the participation of free amino acids in peptide chain formation. eppcgs.orgeppcgs.org Experiments comparing the reaction of alanine alone with a mixed reaction of alaninamide and alanine showed that the combination contributed more substantially to peptide formation. eppcgs.org This suggests that amino acid amides could have been crucial for building a diverse library of peptides on the early Earth, incorporating the 20 proteinogenic amino acids. eppcgs.orgeppcgs.org The unique energetics of these reactions may even allow for catalyst-free peptide formation, simplifying scenarios for the chemical evolution of life. eppcgs.orgeppcgs.org
Table 1: Peptide Products from Alaninamide (Ala-NH2) in Simulated Prebiotic Wet-Dry Cycles
This table summarizes the types of peptide products observed when Ala-NH2 is subjected to wet-dry cycles at 80°C under various pH conditions, based on recent prebiotic chemistry research. eppcgs.orgeppcgs.org
| Starting Material(s) | pH | Observed Products | Key Finding |
| Ala-NH₂ | 7.0 | Dialanine (Ala₂), Trialanine (Ala₃), Tetraalanine (Ala₄), Peptide Amides (Alaₙ-NH₂), Cyclic di-alanine | Formation of linear oligopeptides, peptide amides, and cyclic peptides confirmed from Ala-NH₂ alone. eppcgs.orgeppcgs.org |
| Ala-NH₂ | 3.0 | Ala₂, Ala₃, Peptide Amides, Cyclic di-alanine | Peptide formation occurs under acidic conditions. eppcgs.orgeppcgs.org |
| Ala-NH₂ | 10.0 | Ala₂, Ala₃ (highest yield), Peptide Amides, Cyclic di-alanine | Alkaline conditions can enhance the production of shorter peptides like Ala₂ and Ala₃. eppcgs.orgeppcgs.org |
| Ala-NH₂ + L-Ala | 7.0 | Ala₂ (yield significantly higher than with Ala alone) | Ala-NH₂ enhances the participation of free amino acids in peptide synthesis. eppcgs.org |
| Ala-NH₂ + Serine (Ser) | N/A | Ala-Ser dipeptide | Ala-NH₂ can act as an activator, enabling amino acids like serine, which are otherwise challenging to incorporate, to participate in peptide formation. eppcgs.org |
Role in Understanding Peptide Ligand Interactions (e.g., as a component of metal binding motifs)
The dipeptide L-alanyl-L-alaninamide (H-Ala-Ala-NH2) serves as a fundamental model for studying how peptides act as ligands, particularly in the coordination of metal ions. google.comwikipedia.org Peptides possess a strong capacity to bind metal ions due to the presence of multiple potential donor atoms along their backbone, including the N-terminal amino group, carbonyl oxygen atoms, and deprotonated amide nitrogens. frontiersin.org H-Ala-Ala-NH2, as a simple dipeptide with non-coordinating side chains, allows researchers to focus specifically on the role of the peptide backbone in forming stable metal complexes. frontiersin.org
The interaction with metal ions is critical in numerous biological systems, and understanding the fundamentals of this binding is essential. scispace.com In peptides like H-Ala-Ala-NH2, the N-terminal amine and the subsequent deprotonated amide nitrogen can act as key anchoring sites for metal ions, leading to the formation of highly stable chelate rings. frontiersin.orgscispace.com The coordination of a metal ion can significantly facilitate the deprotonation of the amide nitrogen, a process that is otherwise unfavorable in an aqueous medium at physiological pH. nih.gov
Table 2: Potential Metal Coordination Sites in H-Ala-Ala-NH2
This table outlines the functional groups within the H-Ala-Ala-NH2 molecule that can act as donor atoms for metal ion coordination, based on general principles of peptide-metal interactions. frontiersin.orgscispace.comnih.gov
| Potential Donor Site | Functional Group | Type of Interaction | Commonly Associated Metal Ions |
| N-terminal Nitrogen | Primary Amine (-NH₂) | Forms a coordinate bond, often acting as a primary anchor site. frontiersin.orgnih.gov | Cu(II), Ni(II), Co(II), Zn(II) |
| Peptide Amide Nitrogen | Amide (-CONH-) | Deprotonates upon metal binding to form a strong coordinate bond, creating a chelate ring. frontiersin.orgnih.gov | Cu(II), Ni(II), Pd(II), Pt(II) |
| Peptide Amide Oxygen | Carbonyl (>C=O) | Can form a weaker coordinate bond, often involved in initial binding or as part of a chelate ring. frontiersin.org | V(V), Cu(II), and various other transition metals. researchgate.net |
| C-terminal Amide Nitrogen | Primary Amide (-CONH₂) | Can participate in coordination, similar to the peptide amide nitrogen. researchgate.net | Cu(II), Ni(II) |
| C-terminal Amide Oxygen | Carbonyl (>C=O) | Can participate in coordination, similar to the peptide amide oxygen. | V(V) and other transition metals. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-Ala-Ala-NH2 HCl, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For reproducibility:
- Use high-purity reagents and validate each step via HPLC or LC-MS .
- Characterize intermediates and final products with -NMR, -NMR, and mass spectrometry. New compounds require full spectral data and elemental analysis .
- Document protocols in detail (e.g., reaction times, temperatures, solvent ratios) and include them in supplementary materials for peer review .
Q. How can researchers determine the purity of this compound using analytical techniques?
- Methodological Answer :
- Potentiometric titration : Use standardized NaOH to identify endpoints via first/second-derivative plots for HCl quantification .
- Chromatography : Employ reverse-phase HPLC with UV detection (210–220 nm) to assess purity. Compare retention times with standards .
- Spectroscopy : Confirm homogeneity via -NMR integration ratios and absence of extraneous peaks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood if volatilized HCl is a concern .
- Store in airtight containers at 2–8°C, away from moisture. Monitor stability using accelerated degradation studies (e.g., elevated temperature/humidity) .
Advanced Research Questions
Q. How can discrepancies in reported solubility data for this compound be resolved?
- Methodological Answer :
- Variable control : Standardize solvent pH, ionic strength, and temperature. For example, phosphate buffers (pH 7.4) at 25°C are common for biomimetic studies .
- Statistical analysis : Use ANOVA to compare datasets from multiple labs, identifying outliers due to impurities or measurement errors .
- Replicate experiments : Publish raw data (e.g., dissolution curves) in supplementary materials to enable cross-validation .
Q. What experimental designs are optimal for studying this compound’s stability under varying physiological conditions?
- Methodological Answer :
- Stress testing : Expose the compound to pH gradients (1.2–7.4), elevated temperatures (40–60°C), and oxidative agents (HO). Monitor degradation via LC-MS/MS .
- Kinetic modeling : Use Arrhenius plots to predict shelf life under storage conditions. Include error margins for activation energy calculations .
- Control groups : Compare stability in aqueous vs. lyophilized forms to assess moisture sensitivity .
Q. How can computational modeling complement experimental studies of this compound’s conformational dynamics?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate peptide folding in explicit solvents (e.g., water, DMSO) using software like GROMACS. Validate with NMR NOE data .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina. Cross-reference with experimental IC values .
- Data integration : Publish simulation parameters (force fields, timesteps) to enable reproducibility .
Q. What strategies address contradictions in bioactivity data across studies using this compound?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line viability assays (MTT vs. resazurin) .
- Dose-response validation : Replicate experiments with identical concentrations (e.g., 1–100 µM) and exposure times .
- Peer review : Encourage journals to mandate raw data submission for independent statistical review .
Methodological Best Practices
- Literature integration : Use databases like PubMed and SciFinder to identify knowledge gaps. Cite primary sources, avoiding unreliable platforms (e.g., benchchem) .
- Data transparency : Share protocols, raw data, and analysis scripts in repositories like Zenodo to enhance reproducibility .
- Ethical reporting : Disclose funding sources, conflicts of interest, and author contributions per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
